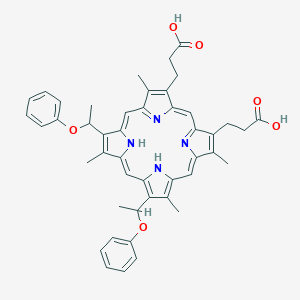
8-Hydroxy-2-phenyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as PhQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule exhibits unique properties that make it a promising candidate for drug discovery, material science, and biochemistry research.
作用機序
The mechanism of action of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one is not fully understood, but it is believed to interact with various cellular targets, including DNA, enzymes, and receptors. In cancer cells, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been found to induce apoptosis, a process of programmed cell death, by activating caspases and disrupting the mitochondrial membrane potential. In inflammation, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that 8-Hydroxy-2-phenyl-3H-quinazolin-4-one can induce DNA damage, oxidative stress, and cell cycle arrest in cancer cells. In vivo studies have shown that 8-Hydroxy-2-phenyl-3H-quinazolin-4-one can reduce tumor growth, inflammation, and viral replication in animal models. However, the exact mechanism of these effects is still under investigation.
実験室実験の利点と制限
8-Hydroxy-2-phenyl-3H-quinazolin-4-one has several advantages for lab experiments, such as its low toxicity, high stability, and easy synthesis. However, it also has some limitations, such as its low solubility in water and limited bioavailability. Therefore, it is important to optimize the formulation and delivery method of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one for specific applications.
将来の方向性
There are several future directions for 8-Hydroxy-2-phenyl-3H-quinazolin-4-one research, such as:
1. Developing new derivatives of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one with improved potency and selectivity for specific targets.
2. Investigating the pharmacokinetics and pharmacodynamics of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one in animal models and humans.
3. Exploring the potential applications of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one in other fields, such as agriculture, environmental science, and nanotechnology.
4. Studying the molecular mechanism of action of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one and its interaction with cellular targets.
5. Developing new formulations and delivery methods of 8-Hydroxy-2-phenyl-3H-quinazolin-4-one for clinical applications.
Conclusion:
In conclusion, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one is a synthetic compound that has shown promising potential for various scientific research applications. Its unique properties make it a promising candidate for drug discovery, material science, and biochemistry research. Further studies are needed to fully understand its mechanism of action and optimize its formulation and delivery methods for specific applications.
合成法
8-Hydroxy-2-phenyl-3H-quinazolin-4-one can be synthesized using various methods, but the most commonly used method is the reaction between anthranilic acid and benzaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and refluxed in ethanol for several hours. The resulting product is then purified using column chromatography to obtain pure 8-Hydroxy-2-phenyl-3H-quinazolin-4-one.
科学的研究の応用
8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In drug discovery, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has also been used as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions. In material science, 8-Hydroxy-2-phenyl-3H-quinazolin-4-one has been used to synthesize new polymers and as a dopant for organic light-emitting diodes (OLEDs).
特性
CAS番号 |
114882-07-4 |
|---|---|
製品名 |
8-Hydroxy-2-phenyl-3H-quinazolin-4-one |
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
8-hydroxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |
InChIキー |
JRDFYUFZPYBDNH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |
同義語 |
4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



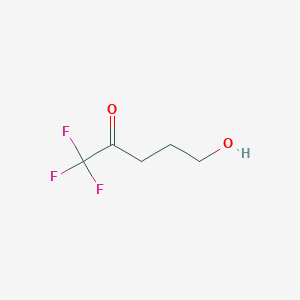
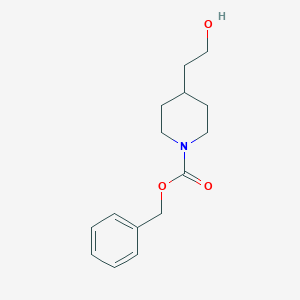
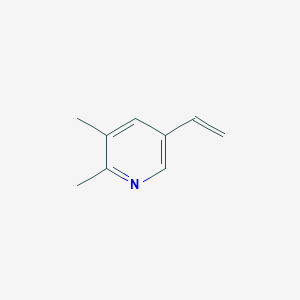
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
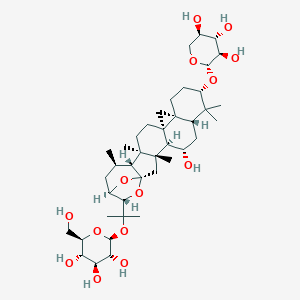
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)


![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)


![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
